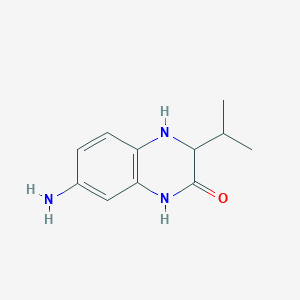

7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one

描述

7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one , also known by its chemical formula C₁₁H₁₂N₂O , is a heterocyclic compound. It belongs to the quinoxaline family and contains an amino group (NH₂) and an isopropyl (CH(CH₃)₂) substituent. The quinoxaline ring system consists of two fused benzene rings with nitrogen atoms at positions 1 and 4.

Synthesis Analysis

The synthesis of this compound involves several methods, including cyclization reactions. One common approach is the condensation of an appropriate amine with a ketone or aldehyde precursor. Detailed synthetic routes and conditions can be found in relevant literature.

Molecular Structure Analysis

The molecular structure of 7-Amino-3,4-dihydro-3-isopropylquinoxalin-2(1H)-one is characterized by the following features:

- A quinoxaline core with nitrogen atoms at positions 1 and 4.

- An amino group (NH₂) attached to position 7.

- An isopropyl group (CH(CH₃)₂) at position 3.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, such as:

- Acylation : The amino group can react with acyl chlorides or anhydrides to form amides.

- Reductive Amination : The ketone or aldehyde functionality can undergo reductive amination to introduce the amino group.

- Substitution Reactions : The isopropyl group may undergo substitution reactions under appropriate conditions.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

- Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical applications.

- Stability : Stability under different conditions (light, temperature, pH) is crucial for storage and handling.

科学研究应用

Anticancer Activity

- Synthesis and evaluation of derivatives of 7-amino-4-methylquinolin-2(1H)-one have demonstrated potential anticancer activity. These compounds showed selective activity against cancer cells, with varying effectiveness across different cancer types. Some compounds also exhibited the ability to inhibit cell migration, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).

Enzyme Inhibition

- A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one showed its ability to inhibit α-carbonic anhydrases without hydrolyzing the lactam ring. This indicates its potential as a new class of enzyme inhibitors with a distinct mechanism compared to other inhibitors (Vullo et al., 2015).

Anticonvulsant Activity

- Research on 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones explored their antagonism of the AMPA receptor. This was proposed as a mode of their anticonvulsant activity, with some compounds showing high binding affinities and anticonvulsant effects (El-Helby et al., 2017).

Synthesis and Bioactivities

- Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones and their bioactivities have been summarized. This includes various synthetic approaches and highlights of their biological activities, offering insights into the potential applications of these compounds in medicinal chemistry (Kristoffersen & Hansen, 2017).

Antimicrobial Activity

- A study on the synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 7-amino-3,4-dihydroquinoxalin-2(1H)-one revealed significant growth inhibitory potency against various bacterial strains. This suggests the potential application of these compounds in antimicrobial treatments (Guo et al., 2011).

安全和危害

- Toxicity : Assessing the compound’s toxicity is essential for safe handling.

- Handling Precautions : Proper protective equipment and procedures should be followed.

- Environmental Impact : Consider its impact on the environment during disposal.

未来方向

Future research could focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize and study derivatives for improved properties.

- Applications : Explore applications in drug discovery or material science.

属性

IUPAC Name |

7-amino-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRDTWZGQQOROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

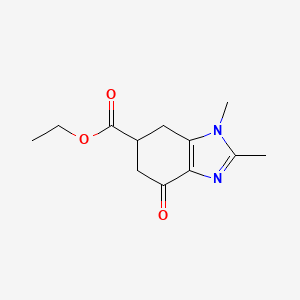

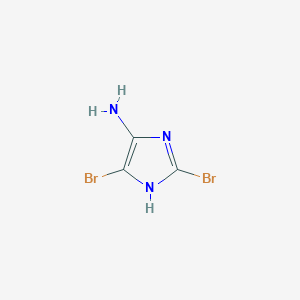

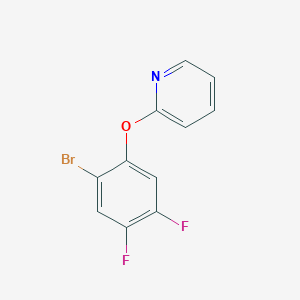

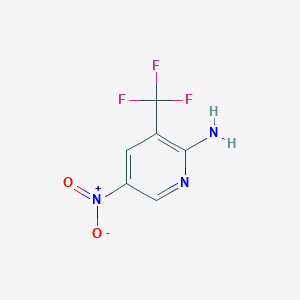

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)